molecular formula C27H30O9 B13060415 schisantherinL

schisantherinL

Cat. No.: B13060415
M. Wt: 498.5 g/mol
InChI Key: JTLHKPZZCOQRTA-NJVXVFQPSA-N
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Description

SchisantherinL is a bioactive compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of schisantherinL involves several steps, starting from the extraction of the raw material from Schisandra chinensis. The primary method includes solvent extraction followed by chromatographic purification to isolate this compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the purity of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity. These methods are optimized to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

SchisantherinL undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with potential therapeutic applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique pharmacological properties.

Scientific Research Applications

    Chemistry: SchisantherinL is used as a model compound in the study of lignan biosynthesis and metabolism.

    Biology: It has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a valuable compound in the study of cellular protection mechanisms.

    Medicine: this compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of schisantherinL involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound activates antioxidant enzymes and inhibits pro-inflammatory cytokines, thereby protecting cells from damage and reducing inflammation.

Comparison with Similar Compounds

SchisantherinL is often compared with other lignans such as schisandrin and gomisin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective effects. Other similar compounds include:

    Schisandrin: Known for its hepatoprotective and anti-aging properties.

    Gomisin: Exhibits strong anti-inflammatory and anticancer activities.

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

[(11R,12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O9/c1-7-12(2)27(29)36-22-14(4)13(3)21(28)15-8-17-23(34-10-32-17)25(30-5)19(15)20-16(22)9-18-24(26(20)31-6)35-11-33-18/h7-9,13-14,21-22,28H,10-11H2,1-6H3/b12-7-/t13-,14+,21-,22-/m1/s1

InChI Key

JTLHKPZZCOQRTA-NJVXVFQPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C

Origin of Product

United States

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